1-Bromo-3-ethoxy-2-nitrobenzene

Organic Synthesis Analytical Chemistry Procurement

Researchers performing complex multi-step syntheses often face variability due to impurities in lower-grade intermediates. 1-Bromo-3-ethoxy-2-nitrobenzene (CAS 1807041-59-3) addresses this as a crystalline, high-purity building block with three orthogonal reactive sites. - Distinct 1,2,3-substitution pattern ensures predictable reactivity in cross-couplings and nucleophilic substitutions. - Crystalline form enables accurate automated solid dispensing for high-throughput experimentation. - ≥95% purity (98% available) minimizes purification burden and yield skew.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 1807041-59-3
Cat. No. B1379547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-ethoxy-2-nitrobenzene
CAS1807041-59-3
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3
InChIKeyIJWUNCHTEAEIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-ethoxy-2-nitrobenzene Identity & Specifications


1-Bromo-3-ethoxy-2-nitrobenzene (CAS 1807041-59-3) is a multifunctional aromatic building block, defined by a benzene core substituted with bromine, ethoxy, and nitro groups [1]. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol . This compound is primarily utilized in organic synthesis as an intermediate for creating more complex molecules due to the distinct reactivity profiles offered by its three substituents .

1-Bromo-3-ethoxy-2-nitrobenzene: Why Analogs Cannot Substitute


The specific 1,2,3-substitution pattern of bromine, nitro, and ethoxy groups on the benzene ring is critical for its intended reactivity in synthetic pathways. Even small structural changes in analogs, such as replacing the bromine with chlorine, the ethoxy with methoxy, or altering the substitution pattern, lead to different electronic and steric environments. This results in divergent outcomes in key reactions like cross-couplings or nucleophilic substitutions, making direct substitution without re-optimization unreliable .

1-Bromo-3-ethoxy-2-nitrobenzene Differentiation Evidence


Commercial Purity: Higher Specification Grade

The procurement of 1-Bromo-3-ethoxy-2-nitrobenzene from Sigma-Aldrich offers a higher stated purity of 98% compared to the 95% minimum purity specification from other major vendors like AChemBlock, AK Scientific, and BOC Sciences . This 3-percentage-point higher purity may be critical for applications requiring exact stoichiometry or minimizing byproduct formation.

Organic Synthesis Analytical Chemistry Procurement

Physical State: Solid vs. Liquid Non-Nitro Analog

The presence of the nitro group in the target compound dictates its physical state and handling requirements. While 1-Bromo-3-ethoxy-2-nitrobenzene is reported as a yellow crystalline solid , its non-nitro analog, 1-Bromo-3-ethoxybenzene (CAS 2655-84-7), is a liquid at room temperature (20°C) [1]. This difference necessitates distinct storage, weighing, and purification protocols.

Synthetic Chemistry Material Science Handling

Predicted Lipophilicity vs. Methoxy Analog

Computed physico-chemical properties suggest a difference in lipophilicity compared to the methoxy analog. The predicted XLogP3 value for 1-Bromo-3-ethoxy-2-nitrobenzene is 2.8 [1]. In contrast, the methoxy analog, 1-Bromo-3-methoxy-2-nitrobenzene (CAS 500298-30-6), is predicted to have a lower XLogP3, reflecting the reduced hydrophobicity of the methoxy group relative to ethoxy . While a precise value for the analog is not provided, the trend is consistent with the general increase in logP associated with additional carbon atoms.

Medicinal Chemistry QSAR ADME Prediction

1-Bromo-3-ethoxy-2-nitrobenzene Application Scenarios


Precise Stoichiometry Organic Synthesis

In synthetic procedures where the exact quantity of starting material is critical, such as in complex multi-step syntheses or when generating analytical standards, procurement of the 98% purity grade from Sigma-Aldrich is preferred over the more common 95% grade . This higher purity minimizes the introduction of unspecified impurities, which can complicate purification and skew reaction yields.

SAR Studies in Medicinal Chemistry

For medicinal chemists investigating the impact of lipophilicity on biological activity, 1-Bromo-3-ethoxy-2-nitrobenzene (predicted XLogP3 = 2.8) serves as a direct comparator to its methoxy analog (predicted XLogP3 < 2.8) [1]. This specific compound is the necessary tool to probe the effect of the ethoxy group in a defined chemical space, enabling the deconvolution of substituent effects on target binding and pharmacokinetic properties.

Solid-Phase Handling for Automated Synthesis

For high-throughput experimentation or automated synthesis platforms that are optimized for solid dispensing, 1-Bromo-3-ethoxy-2-nitrobenzene's crystalline nature offers a practical advantage over liquid analogs like 1-Bromo-3-ethoxybenzene [2]. This can lead to more consistent and accurate automated weighings, improving the reproducibility of parallel synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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